
Folinic acid (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Folinic acid (disodium), also known as leucovorin, is a medication used to decrease the toxic effects of folic acid antagonists such as methotrexate and pyrimethamine. It is also used in combination with 5-fluorouracil to treat colorectal cancer and pancreatic cancer. Folinic acid is a form of folic acid that does not require activation by dihydrofolate reductase to be useful to the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Folinic acid can be synthesized through various methods. One common approach involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The reaction conditions typically involve the use of reducing agents such as sodium borohydride and formylating agents like formic acid .
Industrial Production Methods
Industrial production of folinic acid often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Folinic acid undergoes various chemical reactions, including:
Oxidation: Folinic acid can be oxidized to form folic acid.
Reduction: It can be reduced to tetrahydrofolic acid.
Substitution: Folinic acid can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Folic acid.
Reduction: Tetrahydrofolic acid.
Substitution: Various substituted folinic acid derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Folinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular metabolism and DNA synthesis.
Medicine: Used to reduce the toxic effects of chemotherapy drugs and to treat certain types of anemia.
Industry: Employed in the production of pharmaceuticals and as a nutritional supplement.
Wirkmechanismus
Folinic acid exerts its effects by bypassing the blocked enzyme dihydrofolate reductase and restoring the folic acid pool in the body. This allows it to participate in the synthesis of purines, pyrimidines, and methionine, which are essential for DNA and protein synthesis. Folinic acid is converted to tetrahydrofolate, which then enters the folate cycle and supports various cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Folic acid: Requires activation by dihydrofolate reductase.
Methotrexate: A folic acid antagonist used in chemotherapy.
Pemetrexed: Another antifolate used in cancer treatment.
Uniqueness
Folinic acid is unique because it does not require activation by dihydrofolate reductase, making it effective in conditions where this enzyme is inhibited. This property allows it to be used as a rescue agent in chemotherapy and to treat folate deficiencies .
Eigenschaften
Molekularformel |
C20H21N7Na2O7 |
|---|---|
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |
InChI-Schlüssel |
FSDMNNPYPVJNAT-RIWFDJIXSA-L |
Isomerische SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


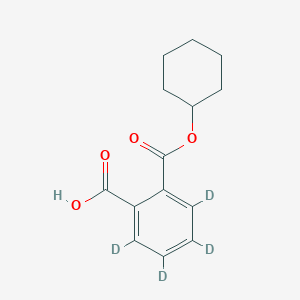
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

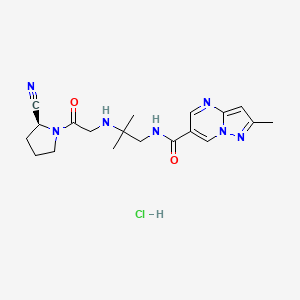
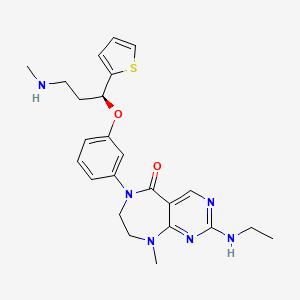
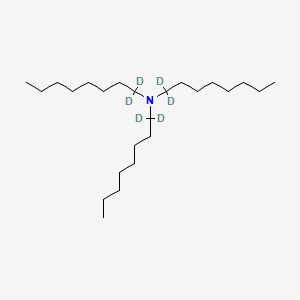
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)

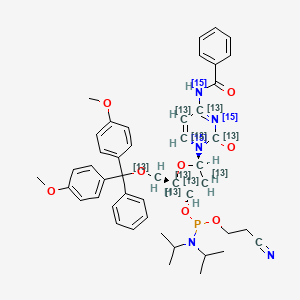
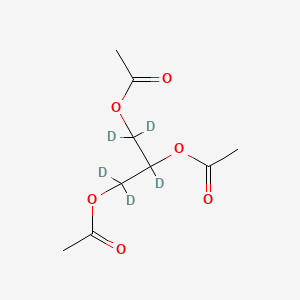
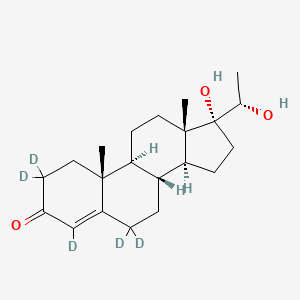
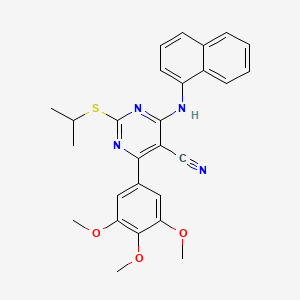
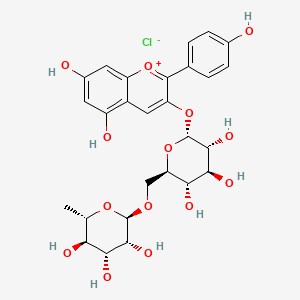
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
